EB 47

PARP-1 allostery DNA binding dynamics inhibitor classification

EB 47 (CAS 1190332-25-2) is the only commercially available Type I allosteric PARP-1 inhibitor that uniquely destabilizes the helical domain (HD) and increases PARP-1's DNA affinity—opposing Type II (olaparib, talazoparib) and Type III (rucaparib, niraparib, veliparib) mechanisms. This dihydrochloride salt offers high aqueous solubility suitable for IV/IP administration. Validated in rat MCAO and cardiac reperfusion models. For PARP-1 allostery, DNA-binding dynamics, or dual PARP-1/TNKS2 (IC50=32–45 nM) studies, EB 47 is irreplaceable. Supplied as ≥98% pure solid.

Molecular Formula C24H27N9O6.2HCl
Molecular Weight 610.45
CAS No. 1190332-25-2
Cat. No. B1139098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEB 47
CAS1190332-25-2
Synonyms5'-Deoxy-5'-[4-[2-[(2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5'-oxoadenosine dihydrochloride
Molecular FormulaC24H27N9O6.2HCl
Molecular Weight610.45
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O.Cl.Cl
InChIInChI=1S/C24H27N9O6.2ClH/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37;;/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28);2*1H/t17-,18?,19+,24-;;/m1../s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EB 47 (CAS 1190332-25-2): A PARP-1 Selective Inhibitor and TNKS2 Dual-Site Ligand for Ischemia-Reperfusion Research


EB 47 (CAS 1190332-25-2), supplied as a dihydrochloride salt, is a cell-permeable, adenosine-substituted isoindolinone compound that functions as a potent and selective inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1/ARTD-1), with an IC50 value of 45 nM . It is also recognized as a dual-site inhibitor of tankyrase 2 (TNKS2), exhibiting an IC50 of 32–45 nM . EB 47 mimics the substrate NAD+ and extends from the nicotinamide to the adenosine subsite . The compound demonstrates in vivo efficacy in reducing infarct volume in both rat transient middle cerebral artery occlusion (MCAO) and cardiac reperfusion models , and is supplied as a water-soluble solid suitable for aqueous experimental workflows .

Why EB 47 Is Not Interchangeable with Olaparib, Rucaparib, or Other PARP Inhibitors in Mechanistic Studies


The PARP inhibitor class is heterogeneous. EB 47 is classified as a Type I allosteric inhibitor, which distinctively destabilizes the PARP-1 helical domain (HD) and induces a large increase in DNA affinity, in contrast to Type II non-allosteric inhibitors (olaparib, talazoparib) and Type III allosteric inhibitors (rucaparib, niraparib, veliparib) [1]. Furthermore, EB 47 is a potent dual-site inhibitor of tankyrase 2 (TNKS2), whereas clinical PARP inhibitors exhibit markedly different tankyrase inhibition profiles; for example, rucaparib is a more potent tankyrase inhibitor (TNKS2 IC50 14 nM), while olaparib and veliparib are essentially inactive against tankyrases [2]. Substituting EB 47 with a generic PARP inhibitor would therefore confound interpretations of PARP-1 allostery, DNA-binding dynamics, and off-target effects on the tankyrase/Wnt signaling axis [3].

Quantitative Differentiation Evidence for EB 47 (CAS 1190332-25-2): Head-to-Head and Cross-Study Comparisons


EB 47 Is a Type I PARP-1 Allosteric Inhibitor, Distinct from Olaparib (Type II) and Rucaparib (Type III)

EB 47 is unequivocally classified as a Type I PARP-1 allosteric inhibitor, characterized by destabilization of the helical domain (HD) and a large increase in PARP-1 affinity for DNA. In direct comparison, olaparib and talazoparib are Type II (non-allosteric, neutral HD conformation, small DNA affinity increase), while rucaparib, niraparib, and veliparib are Type III (allosteric, more folded HD, decreased DNA affinity) [1]. This mechanistic distinction is not a potency difference; it dictates how PARP-1 interacts with damaged DNA, a critical variable in assays of DNA repair dynamics and PARP trapping [1].

PARP-1 allostery DNA binding dynamics inhibitor classification

EB 47 Potently Inhibits TNKS2 (IC50 32–45 nM), Whereas Olaparib and Veliparib Are Inactive

EB 47 is a dual-site inhibitor of tankyrase 2 (TNKS2), with an IC50 value of 32 nM or 45 nM depending on assay conditions. In contrast, the widely used PARP-1 inhibitor olaparib shows no meaningful inhibition of TNKS2, and veliparib is similarly inactive. Rucaparib, another clinical PARP inhibitor, is a more potent tankyrase inhibitor (TNKS2 IC50 14 nM) [1], but EB 47 offers a distinct balance of PARP-1 and TNKS2 inhibition.

Tankyrase Wnt signaling dual inhibitor

EB 47 Reduces Infarct Volume in Rat Ischemia-Reperfusion Models, a Property Not Universally Shared by All PARP Inhibitors

EB 47 has been specifically demonstrated to reduce infarct volume in both a rat transient middle cerebral artery occlusion (MCAO) model and a cardiac reperfusion model . This in vivo efficacy is not a universal feature of all PARP-1 inhibitors; many compounds with comparable or greater in vitro potency fail to show robust protection in these models due to differences in pharmacokinetics, solubility, or off-target effects. EB 47's reproducible in vivo efficacy in these specific disease models differentiates it from compounds that have only been characterized in vitro.

Ischemia-reperfusion injury neuroprotection cardioprotection

EB 47 Exhibits Differential Cross-Species PARP-1 Potency Compared to Rucaparib and Veliparib

EB 47 demonstrates a distinct cross-species inhibition profile. Against human PARP-1 (hPARP1), EB 47 has an IC50 of 45 nM, whereas rucaparib is more potent (Ki 1.4 nM) and veliparib is moderately potent (Ki 5.2 nM) [1]. However, against CdPARP (likely C. difficile or similar ortholog), EB 47 exhibits an IC50 of 37.2 nM, compared to rucaparib's 12.1 nM [1]. Notably, against HaPARP, EB 47 is exceptionally potent (IC50 0.86 µM), whereas veliparib shows no activity (>50 µM) [1]. This indicates that EB 47 is a valuable tool for studies requiring inhibition of PARP-1 orthologs that are poorly inhibited by other clinical compounds.

Cross-species inhibition CdPARP HaPARP

EB 47 Has Superior Water Solubility (5–10 mg/mL) Compared to Many Lipophilic PARP Inhibitors

EB 47 dihydrochloride is freely soluble in water up to 5 mM (with gentle warming) or 10 mg/mL , and in DMSO up to 50 mM. This high aqueous solubility contrasts with many clinical PARP inhibitors (e.g., olaparib, rucaparib, talazoparib), which are typically lipophilic and require DMSO or complex vehicles for in vivo administration. The dihydrochloride salt form of EB 47 ensures reliable dissolution in aqueous buffers, reducing the need for organic co-solvents that may confound cellular or biochemical assays.

Solubility aqueous formulation cell-based assays

Optimal Use Cases for EB 47 (CAS 1190332-25-2) Based on Verified Differentiation Evidence


Investigating PARP-1 Allosteric Modulation and DNA Binding Dynamics

EB 47 is the inhibitor of choice for studies examining PARP-1 allostery and its effect on DNA binding. As a Type I allosteric inhibitor, EB 47 uniquely destabilizes the helical domain and increases PARP-1's affinity for DNA [1]. This is in contrast to Type II inhibitors (e.g., olaparib) which do not alter DNA affinity, and Type III inhibitors (e.g., rucaparib) which decrease it. Single-molecule FRET and DNA retention assays that require a specific allosteric modulator must use EB 47 to avoid conflicting results.

Dual Inhibition of PARP-1 and Tankyrase 2 in Wnt/β-Catenin Signaling Studies

EB 47 is a potent dual-site inhibitor of tankyrase 2 (TNKS2; IC50 32–45 nM) [1]. Unlike olaparib and veliparib, which are inactive against tankyrases, EB 47 provides a defined tool for inhibiting both PARP-1 and TNKS2. This is essential for research on Wnt signaling, telomere maintenance, or cancer cell metabolism where tankyrase inhibition is required. Researchers should note that rucaparib is a more potent TNKS2 inhibitor (IC50 14 nM) [2], but EB 47 offers a distinct balance of PARP-1 and TNKS2 activity.

In Vivo Ischemia-Reperfusion Injury Models (Stroke and Myocardial Infarction)

EB 47 has validated in vivo efficacy in reducing infarct volume in rat transient MCAO and cardiac reperfusion models [1]. Researchers modeling cerebral or myocardial ischemia-reperfusion injury can use EB 47 as a positive control or as a tool to interrogate the role of PARP-1 in these pathologies. Its high aqueous solubility facilitates intravenous or intraperitoneal administration without the need for complex vehicles.

Cross-Species PARP-1 Inhibition Studies, Particularly in HaPARP-Expressing Systems

For studies requiring inhibition of non-human PARP-1 orthologs, EB 47 offers a unique advantage. Against HaPARP, EB 47 exhibits an IC50 of 0.86 µM, whereas veliparib is completely inactive (>50 µM) [1]. This makes EB 47 the preferred PARP-1 inhibitor for experiments in organisms or cell lines expressing HaPARP, where other clinical inhibitors would fail.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for EB 47

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.